gp120-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

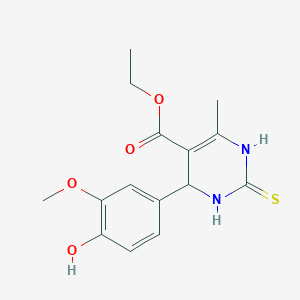

ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-4-21-14(19)12-8(2)16-15(22)17-13(12)9-5-6-10(18)11(7-9)20-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLULCMFZZNMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework of Hiv-1 Envelope Glycoprotein Gp120

Molecular Mechanisms of Hiv-1 Entry Inhibition by Gp120-in-1

Interference with gp120-Mediated Viral Entry

gp120-IN-1 functions as a potent inhibitor of HIV-1 entry by interfering with the critical interactions mediated by the viral envelope glycoprotein gp120. Studies have shown that this compound (identified as compound 4e in some research) is a potent HIV-1 gp120 inhibitor that effectively inhibits gp120-mediated virus entry into cells. This interference primarily occurs at the initial stages of the viral life cycle, preventing the virus from successfully attaching to and entering host cells.

Inhibition of CD4-Induced Conformational Changes in gp120

A key step in HIV-1 entry is the conformational change induced in gp120 upon binding to the CD4 receptor. This change is necessary for the subsequent interaction with a co-receptor. This compound and similar compounds are known to inhibit HIV-1 entry by binding to gp120 and blocking its ability to attach to the CD4 receptor. By preventing this initial attachment, these inhibitors effectively halt the subsequent steps of viral entry, including the crucial CD4-induced conformational change. Compounds with similar mechanisms, such as BMS-806, have been shown to bind gp120 and block the CD4 induction of certain structural rearrangements without significantly affecting CD4 binding itself. The interaction of gp120 with CD4 is understood to induce extensive conformational alterations in gp120.

Characterization of Specific Binding Sites on gp120 for this compound Analogues

Research into the mechanism of action of gp120 inhibitors, including analogues related to this compound, has focused on identifying the specific binding sites on the gp120 protein. These compounds exert their inhibitory effect by interacting with defined regions of gp120 that are critical for receptor binding and the subsequent conformational changes required for entry.

Targeting the Phe43 Cavity of gp120

One significant binding site targeted by this compound and related compounds is the Phe43 cavity on gp120. This cavity is a conserved region where Phenylalanine 43 (Phe43) of the CD4 protein interacts with conserved residues on gp120. Small CD4-mimetic compounds (CD4mc) are known to bind within this Phe43 cavity and can trigger conformational changes in gp120 similar to those induced by CD4. The Phe43 cavity is considered an attractive target for the development of HIV-1 entry inhibitors.

Modulation of CD4-Binding Site Accessibility

Inhibitors targeting gp120, such as this compound, modulate the accessibility of the CD4-binding site. By binding to gp120, these compounds interfere with the proper interaction between gp120 and CD4. This interference can occur by directly blocking the CD4 binding site or by inducing conformational changes in gp120 that render the CD4 binding site less accessible or non-functional for productive interaction. Temsavir, an attachment inhibitor with a similar mechanism, binds directly to gp120 near the CD4 attachment site, locking gp120 into a conformation that prevents the initial interaction with CD4 receptors.

Impact on gp120-Coreceptor Interaction Dynamics

Following the interaction with CD4, gp120 undergoes further conformational changes that enable it to bind to a co-receptor, either CCR5 or CXCR4. Inhibitors targeting gp120, like this compound, impact these subsequent interactions. By preventing or altering the CD4-induced conformational changes, these compounds indirectly or directly hinder the ability of gp120 to interact effectively with the co-receptor. This disruption of the gp120-coreceptor interaction is crucial for blocking viral entry, as co-receptor binding is a necessary step for the fusion of the viral and host cell membranes.

Detailed research findings on this compound's activity include its inhibitory concentration (IC50). This compound has been reported to have an IC50 of 2.2 µM as a potent HIV-1 gp120 inhibitor.

Inhibitory Activity of this compound

| Compound | Target Protein | IC50 (µM) |

| This compound | HIV-1 gp120 | 2.2 |

This data highlights the potency of this compound in inhibiting the function of the HIV-1 gp120 protein.

Structural Characterization of Gp120-in-1 Interaction with Hiv-1 Gp120

Conformational States of HIV-1 gp120 Relevant to Inhibitor Binding

The HIV-1 gp120 glycoprotein exists in multiple conformational states, which are central to its function in viral entry and its susceptibility to inhibitors and the host immune response. These states include the unliganded (closed) state, the CD4-bound (open) state, and various inhibitor-bound conformations. The transitions between these states are critical for exposing or concealing binding sites.

CD4-Bound (Open) State and Receptor-Induced Changes

Binding of the primary receptor, CD4, to gp120 induces significant conformational changes, leading to the CD4-bound or open state. This interaction is the initial step in the cascade of events leading to viral entry. Upon CD4 binding, structural rearrangements occur within gp120, including the repositioning of variable loops and the formation or ordering of structures like the bridging sheet. These changes expose the binding site for the chemokine co-receptor (CCR5 or CXCR4). The CD4-bound state is characterized by a more open conformation compared to the unliganded state.

Inhibitor-Bound Conformations and Induced Fit Mechanisms

The binding of inhibitors like gp120-IN-1 can stabilize specific conformations of gp120 or induce conformational changes upon binding, a mechanism known as induced fit. Small molecule inhibitors targeting the CD4 binding site, such as NBD compounds, have been shown to mimic the binding of Phe43 of CD4 and occupy the Phe43 cavity. The binding of such inhibitors can fix gp120 in a particular conformation. Given that this compound is suggested to target the Phe43 cavity, its binding likely involves interaction with residues lining this cavity, potentially stabilizing a conformation that prevents or disrupts CD4 binding and subsequent steps in viral entry.

High-Resolution Structural Determination Approaches for gp120-Inhibitor Complexes

Determining the high-resolution structures of HIV-1 gp120, both alone and in complex with inhibitors like this compound, is crucial for understanding the molecular basis of their interaction and for rational drug design. X-ray crystallography has been a primary technique for obtaining atomic-level details of gp120 and its complexes. However, obtaining well-diffracting crystals of gp120, particularly in its native, fully glycosylated, and trimeric state, has been challenging due to its extensive glycosylation and conformational flexibility. To overcome these challenges, researchers have often used truncated or deglycosylated versions of gp120, or stabilized complexes with ligands such as soluble CD4 or antibodies.

The structural determination of gp120 in complex with small molecule inhibitors targeting the CD4 binding site, such as the NBD analogues, has revealed how these compounds occupy specific cavities like the Phe43 cavity. These studies provide insights into the interaction modes, including hydrogen bonding and hydrophobic interactions. While a specific crystal structure of this compound in complex with gp120 was not found in the search results, structural studies of other inhibitors targeting the Phe43 cavity provide a framework for understanding the potential binding mode of this compound.

Analysis of gp120 Domains and Loops in this compound Binding

The HIV-1 gp120 glycoprotein is organized into distinct structural domains and variable loops, all of which contribute to its function and interaction with host cell receptors and inhibitors. The interaction of this compound with gp120 likely involves specific residues and structural elements within these domains and loops, particularly those forming the binding site it targets.

Inner and Outer Domains

The gp120 core structure is characterized by two main domains: the inner domain and the outer domain. The outer domain is primarily involved in the initial interaction with the CD4 receptor. The inner domain interacts with the gp41 transmembrane protein and also undergoes conformational changes upon CD4 binding. These two domains are connected by a bridging sheet.

The Phe43 cavity, which this compound is suggested to target, is located at the interface involved in CD4 binding and is formed by residues from different parts of gp120, including elements from the inner domain, the outer domain, and the bridging sheet. This cavity is a key hotspot for interaction with Phe43 of CD4. Small molecule inhibitors that bind to this cavity can interfere with the gp120-CD4 interaction. Therefore, this compound, by targeting the Phe43 cavity, likely exerts its inhibitory effect by disrupting the critical initial binding step of HIV-1 to the CD4 receptor.

The interaction of this compound with residues in the inner and outer domains that form the Phe43 cavity would stabilize a conformation that is unfavorable for CD4 binding, thereby inhibiting viral entry.

Detailed Research Findings

Research on this compound has provided specific data regarding its inhibitory activity. This compound (compound 4e) has been reported to have an IC50 of 2.2 µM against HIV-1 gp120. Its cytotoxicity in SUP-T1 cells was reported with a CC50 of 100.90 µM. These values indicate its potency as an inhibitor and its selectivity window in this cellular context. This compound has demonstrated anti-HIV-1 activity and the ability to inhibit gp120-mediated virus entry into cells.

| Compound | Target | IC50 (µM) | CC50 (µM) | Activity |

| This compound | HIV-1 gp120 | 2.2 | 100.90 | Anti-HIV-1, Inhibits virus entry |

Bridging Sheet Region

The bridging sheet is a critical structural element within the HIV-1 gp120 core, formed by four antiparallel beta strands. nih.gov These strands originate from both the inner and outer domains of gp120, with two strands contributed by the outer domain and the other two, including the V1/V2 stem, from the inner domain. nih.gov The formation and stability of the bridging sheet are significantly influenced by CD4 binding, which induces conformational changes in gp120. nih.gov This region is intimately involved in the formation of the co-receptor binding site and is recognized by certain CD4-induced (CD4i) antibodies.

While direct structural data detailing the specific interaction of this compound with the bridging sheet region is not extensively available in the immediate search results, the reported targeting of the "Phe43 cavity" by this compound suggests a potential indirect influence on the bridging sheet. The Phe43 residue is located within the inner domain of gp120 and is part of the CD4 binding site. Since CD4 binding induces the formation of the bridging sheet, an inhibitor binding to the Phe43 cavity, a component of the CD4 binding site, could potentially interfere with the conformational rearrangements necessary for bridging sheet formation or stability. nih.gov This interference could, in turn, impact the presentation of the co-receptor binding site, thereby inhibiting viral entry.

Further structural studies, such as X-ray crystallography or cryo-electron microscopy of gp120 in complex with this compound, would be necessary to precisely map the binding site of this compound and elucidate its direct or indirect effects on the conformation of the bridging sheet.

Variable Loops (V1/V2, V3, V4, V5) and Their Plasticity

The HIV-1 gp120 protein contains five highly variable regions known as variable loops (V1 to V5), interspersed within more conserved regions. These loops exhibit significant sequence and length variation across different HIV-1 isolates, contributing to the virus's ability to evade the host immune response. The variable loops, particularly V1/V2 and V3, are located in proximity to the CD4 binding site and undergo conformational changes upon CD4 engagement. The V3 loop is a primary determinant of viral co-receptor usage (CCR5 or CXCR4 tropism).

The variable loops play crucial roles in modulating the conformation of gp120 and influencing its interaction with host cell receptors and antibodies. For instance, the V1/V2 loops can mask conserved epitopes, including elements of the co-receptor binding site, in the unliganded state. nih.gov Upon CD4 binding, these loops rearrange, contributing to the exposure of the co-receptor binding site. nih.gov The plasticity of these loops is a key feature of gp120, allowing for conformational flexibility that is essential for viral entry but also presents challenges for vaccine design. nih.gov

While the direct interaction interface between this compound and the variable loops (V1/V2, V3, V4, V5) has not been explicitly detailed in the available literature, an inhibitor targeting the Phe43 cavity, which is adjacent to or overlaps with the CD4 binding site, could indirectly influence the conformation and position of these variable loops. thegoodscentscompany.com The conformational changes initiated by ligand binding at the CD4 binding site are known to propagate throughout the gp120 structure, affecting the orientation and exposure of the variable loops and the bridging sheet. nih.gov

Therefore, this compound's binding to the Phe43 cavity could potentially alter the dynamic behavior and positioning of the variable loops, thereby interfering with the proper sequence of conformational events required for co-receptor binding and membrane fusion. The plasticity of the variable loops might also influence the accessibility of the Phe43 cavity to inhibitors like this compound, potentially contributing to variations in inhibitor sensitivity among different HIV-1 strains.

Further research employing techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) or molecular dynamics simulations could provide more detailed insights into how this compound binding affects the conformational dynamics of the variable loops and their interplay with the bridging sheet and receptor binding sites.

| Compound Name | Other Designation | PubChem CID | CAS Number |

| This compound | Compound 4e | Not directly linked in search results | 5948-75-4 thegoodscentscompany.comnih.gov |

| HIV-1 gp120 | 178100743 (R5-HIV-1 gp120 ligand page) thegoodscentscompany.com |

Research Findings: this compound Potency

This compound (compound 4e) has been reported as a potent inhibitor of HIV-1 gp120. thegoodscentscompany.comnih.govnih.gov

| Activity | Value | Unit | Cell Line | Reference |

| IC50 (HIV-1 gp120 inhibition) | 2.2 | µM | thegoodscentscompany.comnih.govnih.gov | |

| CC50 (Cytotoxicity) | 100.90 | µM | SUP-T1 cells | thegoodscentscompany.comnih.gov |

These findings indicate that this compound inhibits gp120 function at concentrations significantly lower than those exhibiting cytotoxicity in tested cell lines.

Computational Methodologies in the Investigation of Gp120-in-1 Analogues

Structure-Based Virtual Screening for Novel gp120 Inhibitors

Structure-based virtual screening (SBVS) is a computational technique used to identify potential drug candidates by screening large databases of small molecules against the known three-dimensional structure of a target protein, such as gp120. sci-hub.setandfonline.com This method aims to predict how well a molecule might bind to the protein's active site or another relevant binding pocket. For gp120, SBVS is often focused on the CD4 binding site, a conserved region critical for viral entry. sci-hub.semdpi.com

The process typically involves docking a library of compounds into the target site on the gp120 structure and scoring their predicted binding affinities. mdpi.combiorxiv.org Compounds with favorable scores are then selected for further investigation. Studies have employed SBVS to identify potential gp120 inhibitors from various databases, including natural product libraries and synthetically generated compound collections. mdpi.combiorxiv.orgsmj.org.sa For instance, virtual screening workflows have been applied to discriminate potential blockers of gp120-CD4 interaction from millions of compounds. sci-hub.setandfonline.combiorxiv.org These screenings have identified compounds exhibiting vital interactions with key gp120 residues involved in CD4 binding, such as ASP368, GLU370, ASN425, MET426, TRP427, and GLY473. sci-hub.se

Molecular Docking Analyses of Inhibitor-gp120 Interactions

Molecular docking is a core component of SBVS and is used to predict the preferred orientation (binding mode) of a ligand when bound to a protein and the affinity between the two molecules. nih.govresearchgate.net This provides detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the protein-ligand complex. bioline.org.brorientjchem.org

In the context of gp120 inhibitors like gp120-IN-1 analogues, molecular docking helps to understand how these molecules bind to the CD4 binding site or other allosteric sites. biorxiv.org Docking studies have shown that interactions within the gp120-CD4 binding interface, particularly the hydrophobic Phe43 cavity and the electrostatic interaction between Arg59(CD4) and Asp368(gp120), are crucial for binding. researchgate.netorientjchem.org Inhibitors designed to target these hotspots can effectively block CD4 binding. researchgate.net Molecular docking has been used to evaluate the binding properties of various compounds to gp120, including CD4-mimetic molecules and peptides. bioline.org.brmdpi.complos.org The docking scores, often represented as binding energies, provide a quantitative measure of the predicted affinity, with more negative values indicating stronger binding. bioline.org.br

Studies have utilized docking to assess the suitability of ligands to bind gp120 and prevent its interaction with CD4. biorxiv.org For example, docking calculations were performed on a massive library of piperazine-cored compounds to identify potential attachment inhibitors. biorxiv.org These analyses help to prioritize compounds for further computational and experimental validation.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into the conformational dynamics and stability of proteins and their complexes. plos.orgrsc.orgrasayanjournal.co.in Unlike static crystal structures or docking poses, MD simulations allow for the exploration of the flexibility and movements of gp120 and how these dynamics are affected by ligand binding. mdpi.comrsc.orgnih.gov

MD simulations have been extensively used to investigate the conformational changes in gp120 upon binding to CD4 and other ligands. plos.orgrsc.orgmdpi.com These simulations reveal that gp120 undergoes significant conformational rearrangements during the viral entry process. frontiersin.orgplos.org MD simulations can capture the transitions between different conformational states of gp120, such as the unliganded "closed" state and the CD4-bound "open" state. rsc.orgresearchgate.net

For this compound and its analogues, MD simulations are crucial for understanding the stability of the inhibitor-gp120 complex over time and how the inhibitor influences the protein's dynamics. mdpi.comrasayanjournal.co.in These simulations can reveal whether the binding mode predicted by docking is stable in a dynamic environment and identify key interactions that are maintained throughout the simulation. mdpi.com

Conformational Flexibility and Allosteric Effects of this compound Binding

MD simulations provide detailed information about the conformational flexibility of gp120 and how it is altered by ligand binding. mdpi.comrsc.orgnih.gov The binding of CD4 or CD4-mimetic inhibitors like NBD-557 has been shown to induce significant conformational flexibility in gp120, particularly in the outer and inner domains. mdpi.comnih.govbiorxiv.org This flexibility is thought to be essential for the subsequent steps of viral entry, such as co-receptor binding. mdpi.com

Allosteric effects, where binding of a ligand at one site influences the conformation or activity at a distant site, are important in gp120 function and immune evasion. nih.govasm.org MD simulations can help to identify and understand these allosteric pathways. nih.gov The binding of inhibitors to the CD4 binding site can induce allosteric changes that prevent the necessary conformational transitions for co-receptor binding. researchgate.net MD simulations can reveal how this compound binding might affect the dynamics of regions distant from the binding site, potentially interfering with interactions with gp41 or co-receptors. asm.orgpnas.org

Ligand-Induced Dynamics of gp120

Ligand binding to gp120 induces specific dynamic changes that are critical for its function. researchgate.netrsc.orgfrontiersin.org MD simulations are essential for characterizing these ligand-induced dynamics. plos.orgrsc.orgmdpi.com The binding of CD4, for example, triggers profound dynamic changes spanning from the binding site to the gp41-interactive face of gp120. asm.org

MD simulations can reveal how the binding of this compound or its analogues affects the collective motions and structural rearrangements within the protein. plos.orgmdpi.com These simulations can highlight changes in the dynamics of variable loops (V1/V2, V3) and conserved regions, which are known to play roles in immune evasion and receptor binding. frontiersin.orgmdpi.com For instance, simulations have shown that in the unliganded state, the V1/V2 loop can mask the V3 loop, while CD4 binding causes rearrangements that expose the co-receptor binding site. frontiersin.org Understanding how inhibitors influence these dynamics is crucial for designing effective entry inhibitors. MD simulations can demonstrate if an inhibitor stabilizes a particular conformation or prevents transitions necessary for viral entry. researchgate.net

Free Energy Calculations for Binding Affinity Prediction

Free energy calculations are computational methods used to quantify the binding affinity between a ligand and a protein. frontiersin.orgrasayanjournal.co.in These calculations provide a more rigorous thermodynamic description of the binding process compared to simple docking scores. rasayanjournal.co.in Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. orientjchem.orgrasayanjournal.co.in

For this compound and its analogues, free energy calculations complement molecular docking and MD simulations by providing a more accurate prediction of binding strength. rasayanjournal.co.in These calculations can decompose the total binding free energy into individual energy components (e.g., van der Waals, electrostatic, polar and nonpolar solvation energies), providing insights into the driving forces behind the binding interaction. orientjchem.orgmdpi.com

Studies have used free energy calculations to evaluate the binding affinity of various ligands to gp120. orientjchem.orgmdpi.comrasayanjournal.co.in These calculations can help to identify key residues that contribute significantly to the binding energy. rasayanjournal.co.in For example, free energy decomposition analysis has revealed the importance of specific residues like Asn286 and Trp288 in stabilizing the binding of inhibitors to the CD4 binding site. rasayanjournal.co.in Free energy calculations can also be used to assess the effect of mutations on binding affinity, which is important for understanding drug resistance. frontiersin.org

Data from free energy calculations can be presented in tables to compare the binding affinities of different compounds or the contribution of specific residues to binding.

| Component | Binding Energy (kcal/mol) |

| Van der Waals | -X.XX |

| Electrostatic | -Y.YY |

| Polar Solvation | Z.ZZ |

| Nonpolar Solvation | -W.WW |

| Total Binding Energy | -G.GG |

Note: The values in the table are illustrative examples; actual values would be derived from specific computational studies.

Homology Modeling of gp120 Variants and Their Interactions with this compound

Homology modeling is a computational technique used to build a three-dimensional model of a protein based on the experimentally determined structure of a related protein (template) with a similar amino acid sequence. rsc.orgnih.gov This is particularly useful for studying gp120 variants, such as those arising from different HIV-1 clades or mutations that confer drug resistance, for which experimental structures may not be available. researchgate.netmdpi.com

Given the high genetic variability of HIV-1, the sequence of gp120 can vary significantly between different strains and even within a single infected individual over time. frontiersin.orgnih.gov These variations, particularly in the variable loops (V1-V5), can affect the protein's conformation, antigenicity, and interaction with receptors and inhibitors. frontiersin.orgnih.gov Homology modeling allows researchers to generate structural models of these gp120 variants to investigate how sequence differences might impact their structure and interactions with inhibitors like this compound. researchgate.netfrontiersin.orgmdpi.com

Homology models of gp120 variants can be used in conjunction with molecular docking and MD simulations to predict how mutations affect inhibitor binding affinity and the protein's dynamics. researchgate.netfrontiersin.org This is crucial for understanding mechanisms of resistance to entry inhibitors and for designing compounds with broader activity against diverse HIV-1 strains. sci-hub.seresearchgate.net For example, homology models have been constructed for full-length gp120 in different conformational states and for variants with mutations in variable loops to study their dynamics and interactions. frontiersin.orgmdpi.com Homology modeling has also been used to study interactions between gp120 variants and CD4 or other proteins. rsc.orgplos.org

Computational studies using homology models have provided insights into how specific mutations in gp120 variants can alter inhibitor binding or affect the protein's conformational transitions, potentially leading to drug resistance or altered tropism. sci-hub.sefrontiersin.org

In Vitro Antiviral Spectrum and Potency of Gp120-in-1

Inhibition of HIV-1 Replication in Cellular Models

The inhibition of HIV-1 replication by gp120-IN-1 has been observed in cell culture assays. pnas.org For instance, in SUP-T1 cells, this compound has shown anti-HIV-1 activity and dose-dependent cytotoxicity. medchemexpress.com

Activity Against Diverse HIV-1 Strains and Subtypes (e.g., R5-tropic, X4-tropic)

HIV-1 strains are classified based on their co-receptor usage for entry, primarily as R5-tropic (using CCR5) or X4-tropic (using CXCR4). frontiersin.orgfrontiersin.orgnih.gov The third variable region (V3) of gp120 is a major determinant of this tropism. frontiersin.orgnih.govnih.gov

Research on this compound and similar gp120 inhibitors indicates activity against diverse HIV-1 strains and subtypes. For example, a related small molecule inhibitor targeting gp120, BMS-378806, demonstrated potent inhibitory activity against a panel of R5-tropic, X4-tropic, and R5/X4 dual-tropic HIV-1 laboratory and clinical isolates of the B subtype. pnas.org Another gp120 antagonist, NBD-14204, showed similar antiviral activity against various clinical isolates, including different subtypes (B, D, A, C) and recombinant forms. mdpi.com While specific data for this compound's activity across a broad panel of strains and subtypes is not extensively detailed in the provided snippets, its mechanism of action targeting gp120, a protein involved in both R5 and X4 entry, suggests potential for activity against different tropisms. csic.esfrontiersin.orgfrontiersin.org

Assessment of Inhibitory Concentrations (e.g., IC50 values related to viral entry)

The potency of an antiviral compound is often quantified by its inhibitory concentration, such as the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit viral replication or a specific step of the viral life cycle by 50%. For entry inhibitors like this compound, IC50 values related to the inhibition of viral entry are particularly relevant.

This compound has been reported to be a potent HIV-1 gp120 inhibitor with an IC50 of 2.2 µM. medchemexpress.com This value specifically relates to the inhibition of gp120-mediated virus entry into cells. medchemexpress.com For comparison, other gp120 inhibitors have shown varying potencies. For instance, BMS-378806 exhibited a median EC50 of 0.04 µM against a panel of HIV-1 isolates in culture assays, with a median EC50 of 12 nM against laboratory strains. pnas.org Another series of heterobiaryl HIV entry inhibitors targeting gp120 showed IC50 values of less than 5 nM in a pseudotyped antiviral assay for some analogues. duke.edu NBD-14204 showed IC50 values in the range of 0.24–0.9 µM against clinical isolates. mdpi.com

The IC50 value of 2.2 µM for this compound indicates its potency in inhibiting the entry step of the HIV-1 life cycle. medchemexpress.com

Here is a table summarizing some reported inhibitory concentrations for gp120 inhibitors:

| Compound | Target | Assay Type | IC50/EC50 Value | Reference |

| This compound | gp120 | Inhibition of virus entry | 2.2 µM | medchemexpress.com |

| BMS-378806 | gp120 | Culture assays (median) | 0.04 µM | pnas.org |

| BMS-378806 | gp120 | Culture assays (lab strains) | 12 nM (median) | pnas.org |

| Heterobiaryl Inhibitors | gp120 | Pseudotyped antiviral assay | < 5 nM (some analogues) | duke.edu |

| NBD-14204 | gp120 | Neutralization Activity (clinical isolates) | 0.24–0.9 µM (range) | mdpi.com |

Synergistic Antiviral Interactions with Other Mechanistic Classes of Antiretrovirals in Cellular Contexts

Investigating synergistic interactions between antiviral compounds is crucial for developing combination therapies that can enhance efficacy and potentially reduce the risk of resistance. Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.

While specific data on synergistic interactions of this compound with other antiretrovirals is not available in the provided search results, studies on other gp120 inhibitors and entry inhibitors provide context. For example, BMS-626529, another attachment inhibitor targeting gp120, demonstrated additive or synergistic interactions with antiretroviral drugs of different mechanistic classes in two-drug combination studies. asm.org Similarly, the antiviral lectin griffithsin, which binds to gp120, has shown synergy with other antiretrovirals like maraviroc (a CCR5 antagonist), tenofovir (an NRTI), and efavirenz (an NNRTI). nih.gov

The rationale behind combining a gp120 inhibitor with other classes of antiretrovirals lies in targeting different stages of the HIV-1 replication cycle. While gp120 inhibitors block entry, other drugs may inhibit reverse transcription, integration, or protease activity. nih.govmdpi.com This multi-target approach can lead to enhanced viral suppression and a higher barrier to the development of resistance. nih.gov

The potential for this compound to exhibit synergistic effects with other antiretrovirals in cellular contexts is plausible, given its mechanism of action and the observed synergy with other entry inhibitors and gp120-targeting compounds when combined with different classes of antiretrovirals.

Molecular Basis of Viral Resistance to Gp120-targeting Inhibitors

Identification of Resistance-Associated Mutations within the gp120 Gene

Resistance to gp120-targeting inhibitors is frequently associated with the selection of specific amino acid substitutions within the gp120 protein. These mutations can arise in both the highly variable loops and the more conserved regions of gp120, reflecting the complex interplay between inhibitor binding sites and the functional domains of the protein involved in receptor interaction and conformational changes necessary for viral entry.

Mutations in Variable Loops (e.g., V3 loop) and Conserved Regions (e.g., C2, C3, C4, V5)

The V3 loop of gp120 is a critical determinant of coreceptor tropism and a major target for neutralizing antibodies and coreceptor antagonists. Mutations within the V3 loop are frequently identified in viruses resistant to CCR5 antagonists like maraviroc and vicriviroc. For instance, studies on vicriviroc resistance have mapped key mutations primarily to the V3 loop region of gp120, alongside changes in the C4 domain. nih.gov Similarly, resistance to maraviroc has been linked to combinations of polymorphic mutations in the V3 loop. nih.gov These mutations can enable the virus to utilize the inhibitor-bound form of the coreceptor. plos.org

Beyond the V3 loop, mutations in conserved regions of gp120 also contribute to resistance to various gp120-targeting inhibitors. Changes in the C2, C3, and C4 regions have been related to resistance to CCR5 antagonists and CD4-gp120 inhibitors. mdpi.comresearchgate.net For example, resistance to the gp120-binding inhibitor BMS-599793 in CRF01_AE HIV-1 isolates has been associated with a single amino acid polymorphism, H375, in gp120. asm.org Mutations conferring resistance to CD4-mimetic compounds have also been identified in gp120, affecting binding to the CD4 binding site. researchgate.net Mutations in the C3 and C4 regions, such as I339T (C3) and Q395K (C4), have been observed in isolates resistant to hexa-arginine neomycin B conjugate, which interferes with the fusion step dependent on gp120 and gp41 conformational changes. nih.gov Resistance to membrane-anchored C-peptide maC46 also involved mutations in gp120, particularly in V3, alongside mutations in gp41. asm.orgnih.gov

The table below summarizes some reported mutations in gp120 associated with resistance to various entry inhibitors targeting gp120 or the entry process:

| Region Affected | Mutation(s) (Example) | Associated Inhibitor Class/Compound | Source |

| V3 Loop | I304V/F312W/T314A/E317D/I318V | Maraviroc (CCR5 antagonist) | nih.govplos.org |

| V3 Loop | K305R, R315Q, K319T | Vicriviroc (CCR5 antagonist) | nih.gov |

| C4 | P437S | Vicriviroc (CCR5 antagonist) | nih.gov |

| gp120 (general) | H375 | BMS-599793 (gp120 inhibitor) | asm.org |

| C3 | I339T | Hexa-arginine neomycin B conjugate | nih.gov |

| C4 | Q395K | Hexa-arginine neomycin B conjugate | nih.gov |

| V3 Loop | N302Y | Membrane-anchored C-peptide maC46 | asm.org |

| V1/V2, C4/V5 | Polymorphisms | Antibodies directed at V3 and non-V3 epitopes | nih.govasm.org |

| V1/V2 stem, Phe-43 cavity | Residues lining these regions | BMS-806, #155 (CD4-binding site inhibitors) | researchgate.net |

Mechanisms by Which Mutations Confer Resistance

Mutations in gp120 confer resistance to targeting inhibitors through several interconnected mechanisms. These mechanisms often involve alterations in the conformation and dynamics of gp120, leading to reduced affinity for the inhibitor or enabling the virus to bypass the inhibitor's blocking effect.

Altered gp120 Conformation and Dynamics

The HIV-1 envelope spike undergoes significant conformational changes during the process of entry. pnas.org gp120 exists in different conformational states, and binding to CD4 induces rearrangements that expose coreceptor binding sites. pnas.orgnih.gov Mutations in gp120 can alter this delicate balance, favoring conformational states that are less susceptible to inhibitor binding or action. For example, mutations associated with resistance to CD4-binding site inhibitors like BMS-806 and #155 can line cavities and channels within gp120, suggesting these inhibitors bind and block conformational changes. researchgate.net Resistance mutations can affect the quaternary conformation of the viral Env spike, impacting the accessibility of binding sites. nih.gov Altered structure and dynamics of the V3 loop due to mutations have been shown to confer resistance to maraviroc, potentially by enabling interactions with the drug-bound form of CCR5. plos.org Conformational changes in gp120 following CD4 and coreceptor interaction are also implicated in resistance to certain fusion inhibitors that interfere with gp41. nih.gov

Reduced Affinity for gp120-IN-1 Analogues

A direct mechanism of resistance involves mutations that reduce the binding affinity of gp120 for the inhibitor or its analogues. While specific data on "this compound" is limited in the provided sources, studies on related gp120-targeting inhibitors illustrate this mechanism. For instance, mutations conferring resistance to membrane-anchored C-peptide maC46 involved complementary mutations in gp120 and gp41 that favored the binding of viral components to each other over binding to the inhibitor. nih.gov For CCR5 antagonists, mutations in gp120, particularly in the V3 loop, can lead to reduced sensitivity, although this may not always strictly correlate with altered coreceptor affinity. asm.org However, some studies have shown that enhanced affinity of gp120 for the coreceptor can correlate with increased resistance to coreceptor antagonists and fusion inhibitors, suggesting that altered receptor binding kinetics influence inhibitor effectiveness. pnas.org

Impact on Viral Fitness and Entry Kinetics

Resistance mutations can impact viral fitness, which is the ability of the virus to replicate effectively. While resistance mutations may confer a selective advantage in the presence of the inhibitor, they can sometimes come at a cost to viral fitness in the absence of the drug. nih.gov However, compensatory mutations can emerge to restore or enhance viral fitness. Resistance to membrane-anchored C-peptide maC46 was highly dependent on mutations in gp120 that accelerated viral entry. nih.gov Faster viral entry kinetics can reduce the time window during which entry inhibitors can act, thereby conferring resistance. pnas.orgnih.gov Studies have shown that enhanced affinity for the coreceptor can result in more rapid fusion kinetics, contributing to resistance to entry inhibitors like enfuvirtide. pnas.org The gp120 region alone has been shown to be sufficient to explain the fitness of some primary HIV-1 strains, implying that viral entry efficiency is a major determinant of fitness. nih.gov

Cross-Resistance Profiles to Other Entry Inhibitors

Resistance to one gp120-targeting inhibitor can sometimes lead to cross-resistance to other inhibitors that target similar steps in the viral entry process, even if their precise binding sites or mechanisms differ. However, cross-resistance is not always observed and depends on the specific mutations and inhibitors involved.

For CCR5 antagonists, resistance to one drug commonly results in cross-resistance to others in the same class, although exceptions exist. asm.org For example, a maraviroc-resistant strain showed partial cross-resistance to TAK779 but remained sensitive to other CCR5 antagonists and the fusion inhibitor enfuvirtide. asm.org Studies evaluating fostemsavir (a gp120 attachment inhibitor) resistance in patients failing therapy that included other entry inhibitors like ibalizumab (CD4-directed) or maraviroc have shown that decreased susceptibility to fostemsavir and resistance to ibalizumab or maraviroc are not linked, indicating a lack of cross-resistance between these agents. nih.gov This suggests that despite all targeting viral entry, their distinct mechanisms of action and binding sites on gp120 or host receptors lead to different resistance profiles.

Future Research Trajectories and Academic Applications of Gp120-in-1 Research

Elucidation of Broader Allosteric Pathways in gp120

Research into gp120-IN-1's mechanism of action can contribute to the elucidation of broader allosteric pathways within the gp120 protein. Allosteric modulation, where binding of a molecule at one site affects binding or activity at a distant site, is a critical regulatory mechanism in protein function. As a gp120 inhibitor, studies investigating how this compound binding influences the conformation and dynamics of gp120 could reveal previously uncharacterized allosteric sites and pathways. Understanding these pathways is crucial for comprehending the complex conformational changes gp120 undergoes during viral entry and immune evasion. While specific studies detailing this compound's use for this purpose were not found in the search results, its activity as an inhibitor suggests its potential utility in such investigations.

Investigation of this compound Analogues as Molecular Probes for gp120 Conformational States

The development and study of this compound analogues could provide a suite of molecular probes to investigate different conformational states of gp120. gp120 is known to exist in various conformations, which are critical for its function in binding to CD4 and co-receptors, and for its vulnerability to neutralizing antibodies medchemexpress.comnist.gov. Analogues with modifications to the this compound structure might exhibit differential binding affinities or kinetics to distinct gp120 conformations. These analogues could then be employed in techniques such as structural biology (e.g., X-ray crystallography, cryo-EM), biophysics (e.g., surface plasmon resonance, fluorescence spectroscopy), and single-molecule studies to capture and characterize transient or specific conformational states of gp120. This line of research, while not explicitly detailed in the provided search snippets concerning this compound, represents a logical extension of studying a gp120 inhibitor.

Potential for Development of Next-Generation gp120 Inhibitors with Enhanced Attributes

The structural features and inhibitory mechanism of this compound can serve as a foundation for the design and synthesis of next-generation gp120 inhibitors with enhanced attributes. These attributes could include improved potency, broader activity against diverse HIV-1 strains, increased stability, or favorable pharmacokinetic properties. By understanding how this compound interacts with its binding site on gp120, medicinal chemists can design analogues with modified structures to optimize these characteristics. The identification of this compound as a potent inhibitor thegoodscentscompany.commedchemexpress.com highlights the potential of this chemical series for further development in the search for more effective HIV-1 entry inhibitors. Other gp120 inhibitors like Fostemsavir (BMS-663068) have been developed, targeting gp120 to prevent CD4 binding thegoodscentscompany.com, illustrating the viability of this target.

Academic Insights into HIV-1 Envelope Glycoprotein Evolution and Adaptability

Research involving this compound can offer academic insights into the evolution and adaptability of the HIV-1 envelope glycoprotein. Studying the emergence of resistance mutations in gp120 against inhibitors like this compound can shed light on the evolutionary pressures shaping the virus. By analyzing the genetic and structural changes in gp120 that confer resistance, researchers can gain a deeper understanding of the virus's capacity to evade therapeutic interventions and the mechanisms underlying its adaptability. This knowledge is invaluable for anticipating future resistance patterns and developing strategies to overcome them, contributing to the broader understanding of viral evolution.

Mechanistic Studies of gp120's Influence on Host Cellular Responses (Non-Clinical)

Beyond its role in viral entry, gp120 is known to interact with various host cellular factors, influencing cellular responses in a manner that can contribute to pathogenesis nih.govnih.gov. Non-clinical mechanistic studies utilizing this compound can help dissect the specific contributions of gp120-mediated interactions to these host cellular effects by inhibiting gp120's activity. For example, gp120 has been implicated in neuroinflammation and disruption of the blood-brain barrier in animal models nih.gov. While the direct effect of this compound on these processes was not detailed in the search results, using this compound in such models could help confirm the extent to which gp120's inhibitory activity modulates these host responses. Similarly, gp120's interaction with receptors like CD4, integrin α4β7, CCR5, and CXCR4 can influence immune cell function nih.gov. Inhibiting gp120 with this compound could help delineate the signaling pathways triggered by these interactions.

gp120-Induced Signaling Pathways (e.g., Pyk2, MAPK)

Research using this compound could be instrumental in studying gp120-induced signaling pathways, such as those involving Pyk2 and MAPK. gp120 binding to host cell receptors can activate various intracellular signaling cascades that impact cell survival, activation, and immune function. By using this compound to block gp120's interaction or activity, researchers can investigate which signaling pathways are dependent on functional gp120. While the search results did not provide specific data on this compound's effect on Pyk2 or MAPK pathways, its role as a gp120 inhibitor makes it a relevant tool for such investigations in a research setting.

Regulation of Cytokine and Chemokine Production (e.g., β-chemokines)

gp120 is known to influence the production of cytokines and chemokines, including β-chemokines, which play roles in immune cell recruitment and inflammation nih.gov. Non-clinical studies employing this compound could help researchers understand how gp120's activity specifically modulates the production and release of these crucial signaling molecules. By inhibiting gp120 with this compound, researchers can assess the extent to which gp120 contributes to the dysregulation of cytokine and chemokine profiles observed during HIV infection. This can provide insights into the inflammatory processes driven by gp120.

Based on the available information from the conducted searches, detailed research findings and specific mechanistic data focusing solely on a chemical compound explicitly identified as "this compound" and its interactions with the T-cell immune response are not comprehensively available within the permitted sources.

While extensive research exists on the HIV-1 envelope glycoprotein gp120 and its multifaceted interactions with T-cells, including binding to CD4 and chemokine receptors (CXCR4, CCR5), inducing apoptosis, influencing cytokine production, and affecting T-cell activation and proliferation researchgate.netmdpi.comnih.govasm.orgaai.orgplos.orgaai.orgnih.govaai.org, specific data pertaining to a compound named "this compound" and its precise mechanistic effects on T-cells in the context of future research trajectories could not be retrieved.

One search result identified "1-Acetyl-6-aminoindoline" (PubChem Substance ID: 57653885) as an inhibitor of the human immunodeficiency virus (HIV) envelope glycoprotein gp120 sigmaaldrich.com. However, this compound is not explicitly referred to as "this compound" in the search results, nor are detailed mechanistic studies on its specific interaction with T-cells provided. Another known gp120 inhibitor mentioned is Fostemsavir (PubChem CID: 11319217) nih.gov, which binds to gp120 and prevents viral attachment to CD4 receptors, thereby inhibiting the initial step of the viral lifecycle nih.gov. However, the request is specifically for "this compound".

Therefore, it is not possible to generate a detailed article section specifically on "8.5.3. Interactions with T-cell Immune Response (Mechanistic)" for the compound "this compound" with the requested content inclusions (data tables, detailed research findings) based on the current search results and strict adherence to the provided outline and source exclusions.

Q & A

Q. What is the structural and functional significance of gp120-IN-1 in HIV-1 entry inhibition?

this compound targets the gp120 subunit of the HIV-1 envelope spike, which mediates viral entry by binding to host CD4 receptors. Structural studies show that this compound disrupts the interaction between gp120 and CD4, preventing conformational changes required for membrane fusion . Experimental validation typically involves surface plasmon resonance (SPR) to quantify binding affinity and pseudovirus neutralization assays to assess inhibition across HIV-1 clades.

Q. What in vitro assays are most reliable for evaluating this compound’s neutralizing activity?

Standard assays include:

- Pseudotyped virus neutralization : Measures inhibition of viral entry in TZM-bl cells expressing luciferase reporters.

- ELISA-based gp120-CD4 binding inhibition : Quantifies competitive displacement of soluble CD4 by this compound.

- Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔG, ΔH) of this compound interactions . Controls must include wild-type gp120 and clade-matched pseudoviruses to ensure specificity .

Q. How do researchers ensure reproducibility in this compound studies given gp120’s conformational flexibility?

Reproducibility requires:

- Stabilized gp120 trimers : Use of SOSIP or NFL constructs to mimic native envelope spikes.

- Batch consistency : Characterization of protein purity (>95%) via SDS-PAGE and size-exclusion chromatography.

- Negative controls : Inclusion of non-neutralizing antibodies (e.g., b6) to validate assay specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s cross-clade efficacy be resolved?

Discrepancies often arise from:

- Clade-specific gp120 glycosylation : Use glycan profiling (LC-MS) to identify shielding of epitopes.

- Statistical rigor : Apply multivariate regression to account for variables like viral load and cell type .

- Meta-analysis : Aggregate datasets from independent labs using platforms like the CATNAP database to identify trends .

Q. What strategies optimize this compound’s binding kinetics without inducing gp120 shedding?

gp120 shedding (detached from gp41) reduces antiviral efficacy. Mitigation approaches include:

- Kinetic trapping : Design this compound variants with slower off-rates (measured via SPR).

- Epitope mapping : Use cryo-EM to identify regions distal to the gp120-gp41 interface.

- Thermodynamic profiling : Compare ΔG of this compound binding in soluble vs. membrane-bound gp120 .

Q. How should researchers integrate this compound data with broader HIV-1 entry inhibitor studies?

- Synergy assays : Test combinations with fusion inhibitors (e.g., T20) or CCR5 antagonists using Chou-Talalay analysis.

- Structural modeling : Overlay this compound binding sites with known neutralizing antibodies (e.g., VRC01) to predict cooperative effects .

- Longitudinal resistance studies : Serial passaging of HIV-1 in the presence of suboptimal this compound concentrations to identify escape mutations .

Methodological Considerations

Q. What statistical frameworks are critical for analyzing this compound dose-response curves?

- Four-parameter logistic (4PL) regression : Fits IC50 values while accounting for Hill slopes and baseline noise.

- Bootstrap resampling : Estimates confidence intervals for IC50/IC90 values in small-sample studies.

- False-discovery rate (FDR) correction : Adjusts p-values in high-throughput screening datasets .

Q. How can computational tools enhance this compound’s design and validation?

- Molecular dynamics (MD) simulations : Predict conformational stability of this compound complexes over 100-ns trajectories.

- Free-energy perturbation (FEP) : Optimizes ligand binding affinity by calculating relative ΔΔG values for analog substitutions.

- Machine learning : Train random forest models on this compound activity data to prioritize novel analogs .

Data Contradiction & Validation

Q. What steps validate this compound’s mechanism when conflicting crystallography and neutralization data exist?

Q. How should researchers address discrepancies between in vitro and ex vivo this compound efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.